N-Propan-2-ylphosphoramidous dichloride
Description
Properties
CAS No. |
65632-19-1 |
|---|---|
Molecular Formula |
C3H8Cl2NP |
Molecular Weight |
159.98 g/mol |
IUPAC Name |
N-dichlorophosphanylpropan-2-amine |
InChI |
InChI=1S/C3H8Cl2NP/c1-3(2)6-7(4)5/h3,6H,1-2H3 |
InChI Key |
XRNSKMSVIGWNCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NP(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Propan-2-ylphosphoramidous dichloride typically involves the reaction of phosphorus trichloride with isopropylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The general reaction can be represented as follows:
PCl3+(CH3
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: N-Propan-2-ylphosphoramidous dichloride (also known as Dichloro N,N-Diisopropylphosphoramidite)
- CAS Registry Number : 921-26-6
- Molecular Formula : C₆H₁₄Cl₂NP
- Molecular Weight : 202.0 g/mol
- Structure : Features a phosphorus (III) center bonded to two chlorine atoms and two isopropyl (propan-2-yl) groups attached to the nitrogen atom .
Key Characteristics :
- Reactivity: As a P(III) compound, it is highly reactive, particularly in nucleophilic substitution reactions and as a precursor for synthesizing organophosphorus ligands or agrochemicals.
- Applications : Used in coordination chemistry, catalysis, and as an intermediate in pharmaceutical synthesis due to its electron-rich phosphorus center and steric bulk from isopropyl substituents .
Comparison with Structural Analogs
N,N-Dipropylphosphoramidic Dichloride
Chemical Identity :
- IUPAC Name : Dipropylphosphoramidic dichloride
- CAS Registry Number : 40881-98-9
- Molecular Formula: C₆H₁₄Cl₂NOP (Note: lists "C₆H₁₄Cl₂NOPClN," which likely contains a typographical error; the corrected formula aligns with the IUPAC name)
- Molecular Weight : ~218.8 g/mol
- Structure : Contains a phosphorus (V) center bonded to an oxygen atom, two chlorine atoms, and two linear propyl groups on nitrogen .
Key Differences :
| Parameter | This compound | N,N-Dipropylphosphoramidic Dichloride |
|---|---|---|
| Oxidation State (P) | P(III) | P(V) |
| Substituents | Bulky isopropyl groups | Linear propyl groups |
| Reactivity | Higher (P(III) is electron-rich) | Lower (P(V) is stabilized by oxygen) |
| Typical Applications | Ligand synthesis, catalysis | Agrochemical intermediates |
- Steric and Electronic Effects :
- The isopropyl groups in this compound introduce significant steric hindrance, reducing its reactivity in bulkier reaction environments compared to the less hindered dipropyl analog.
- The P(III) center in the former enables facile ligand exchange, whereas the P(V)-O bond in the latter enhances stability but limits redox activity .
Other Phosphorus-Containing Compounds
Research Findings and Practical Implications
Synthetic Utility :
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